1-(4-Piperidyl)cyclobutylmethanol
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Overview
Description
1-(4-Piperidyl)cyclobutylmethanol is a chemical compound that features a piperidine ring attached to a cyclobutylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 1-(4-Piperidyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidyl)cyclobutylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(4-Piperidyl)cyclobutylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Piperidyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Piperidyl)cyclopropylmethanol
- 1-(4-Piperidyl)cyclopentylmethanol
- 1-(4-Piperidyl)cyclohexylmethanol
Uniqueness
1-(4-Piperidyl)cyclobutylmethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1-piperidin-4-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H19NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h9,11-12H,1-8H2 |
InChI Key |
DCDCCJVFFJBYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2CCNCC2 |
Origin of Product |
United States |
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